2-Hydroxyimino-3-(4-methoxyphenyl)propanoic acid
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Overview
Description
2-Hydroxyimino-3-(4-methoxyphenyl)propanoic acid is an organic compound with the molecular formula C10H11NO4 and a molecular weight of 209.203 g/mol . This compound is known for its unique structure, which includes a hydroxyimino group and a methoxyphenyl group attached to a propanoic acid backbone. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of 2-Hydroxyimino-3-(4-methoxyphenyl)propanoic acid typically involves the reaction of 4-methoxybenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This intermediate is then subjected to a reaction with a suitable propanoic acid derivative under acidic or basic conditions to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
2-Hydroxyimino-3-(4-methoxyphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
2-Hydroxyimino-3-(4-methoxyphenyl)propanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory or anticancer agents.
Mechanism of Action
The mechanism of action of 2-Hydroxyimino-3-(4-methoxyphenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyimino group can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecule. The methoxyphenyl group can enhance the compound’s binding affinity and specificity towards its target .
Comparison with Similar Compounds
2-Hydroxyimino-3-(4-methoxyphenyl)propanoic acid can be compared with similar compounds such as:
3-(4-Methoxyphenyl)propionic acid: This compound lacks the hydroxyimino group, making it less reactive in certain chemical reactions.
2-(Hydroxyimino)-3-(3-methoxy-4-hydroxyphenyl)propanoic acid: This compound has an additional hydroxy group, which can influence its solubility and reactivity.
2-Hydroxyimino-N-(4-methoxyphenyl)acetamide: This compound has an acetamide group instead of a propanoic acid group, affecting its chemical and biological properties.
Properties
CAS No. |
3682-16-4 |
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Molecular Formula |
C10H11NO4 |
Molecular Weight |
209.20 g/mol |
IUPAC Name |
2-hydroxyimino-3-(4-methoxyphenyl)propanoic acid |
InChI |
InChI=1S/C10H11NO4/c1-15-8-4-2-7(3-5-8)6-9(11-14)10(12)13/h2-5,14H,6H2,1H3,(H,12,13) |
InChI Key |
IQZHUSREBYJGPY-UHFFFAOYSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C/C(=N/O)/C(=O)O |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=NO)C(=O)O |
Origin of Product |
United States |
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